Bis-isopropyl-PEG1
Description
Overview of Polyethylene (B3416737) Glycol (PEG) Based Linkers in Biomedical Applications
Polyethylene glycol (PEG) is a synthetic, water-soluble, and biocompatible polymer composed of repeating ethylene (B1197577) oxide units. smolecule.comnih.gov These characteristics have made PEG a cornerstone in various biomedical applications, including drug delivery, tissue engineering, and bioconjugation. mtoz-biolabs.comnih.gov The process of covalently attaching PEG chains to a molecule, known as PEGylation, is a widely used technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. smolecule.commtoz-biolabs.com
In the context of drug development, PEG linkers offer several distinct advantages:
Enhanced Solubility: PEG is hydrophilic, and incorporating PEG linkers can significantly increase the aqueous solubility of hydrophobic molecules, which is often a challenge for complex therapeutic agents like PROTACs. spirochem.comnih.govexplorationpub.com
Biocompatibility: PEGs are generally non-toxic and non-immunogenic, making them suitable for in vivo applications. smolecule.comnih.gov
Improved Pharmacokinetics: PEGylation can increase a drug's hydrodynamic volume, which can reduce its clearance by the kidneys and protect it from enzymatic degradation, thereby prolonging its circulation time in the bloodstream. smolecule.comexplorationpub.com
Versatility: The length and structure of PEG linkers can be precisely controlled, and their terminal ends can be modified with various reactive functional groups. nih.govaksci.com This allows for versatile chemical modifications and the facile assembly of complex molecules like antibody-drug conjugates (ADCs) and PROTACs. nih.govexplorationpub.com
While polydisperse PEGs with a range of molecular weights are common, the development of discrete PEGs (dPEGs) allows for the synthesis of molecules with a single, specific molecular weight, providing greater homogeneity and control over the final product's properties. nih.gov These attributes have established PEG-based linkers as essential tools in the design of sophisticated biomedical constructs. explorationpub.comglpbio.com
Foundational Principles of Targeted Protein Degradation (PROTACs) and Linker Modalities
Targeted protein degradation is a therapeutic strategy that eliminates specific proteins from the cell rather than merely inhibiting their function. medchemexpress.com The most prominent agents in this class are Proteolysis-Targeting Chimeras (PROTACs). nih.govfrontiersin.org PROTACs are heterobifunctional molecules engineered with three distinct components:
A ligand that binds to a specific protein of interest (POI), the target for degradation. mtoz-biolabs.comspirochem.com
A ligand that recruits an E3 ubiquitin ligase, a component of the cell's natural protein disposal system. mtoz-biolabs.comspirochem.com
A chemical linker that covalently connects the POI-binding ligand and the E3-ligase-binding ligand. nih.govexplorationpub.com
The mechanism of action involves the PROTAC molecule simultaneously binding to both the POI and an E3 ligase, bringing them into close proximity. frontiersin.org This induced proximity facilitates the formation of a "ternary complex" (POI-PROTAC-E3 ligase). bis.gov Once this complex is formed, the E3 ligase tags the POI with ubiquitin molecules, marking it for destruction by the proteasome, the cell's primary protein degradation machinery. nih.gov After the POI is degraded, the PROTAC is released and can act catalytically to degrade multiple copies of the target protein.
Significance of Bis-isopropyl-PEG1 within Advanced PROTAC Design Paradigms
This compound, with the chemical name 2-(2-propan-2-yloxyethoxy)propane, is a short, PEG-based linker. chemsrc.com It consists of a single ethylene glycol unit flanked by two isopropyl groups. This structure provides a unique combination of features that may be significant in the rational design of PROTACs. While extensive research detailing the specific application of this compound in published PROTACs is not widely available, its potential contributions can be inferred from established principles of linker design.
The key structural characteristics of this compound are:
Short Length: The linker is based on a single PEG unit, making it one of the shorter flexible linkers available. Linker length is a critical parameter; a linker that is too short may cause steric clashes that prevent the formation of a stable ternary complex, while one that is too long may not effectively bring the two proteins together. explorationpub.com For certain target-ligase pairs, a short linker is optimal. nih.govexplorationpub.com
Flexibility: As an ether-based chain, the linker retains significant conformational flexibility. This can allow the two ends of the PROTAC to adopt an optimal orientation for forming a productive ternary complex. explorationpub.com
The significance of this compound lies in its potential to occupy a specific niche in the PROTAC linker toolbox. In scenarios where a short, flexible linker is required, the isopropyl groups could provide a subtle but critical increase in lipophilicity to aid cell entry without drastically reducing aqueous solubility. This allows researchers to systematically probe the effects of linker hydrophobicity. For instance, in developing a PROTAC against IRAK4, researchers found that a more hydrophobic carbon-based linker was superior to a hydrophilic PEG linker for achieving cell permeability. mdpi.com The this compound linker represents a hybrid option, blending the flexible ether backbone of PEG with hydrophobic alkyl end-groups.
The table below compares the general properties of different PROTAC linker types, highlighting the potential space occupied by this compound.
| Linker Type | Primary Characteristics | Potential Advantages | Potential Disadvantages |
|---|---|---|---|
| Alkyl Chains | Hydrophobic, flexible | Can improve cell permeability | Poor aqueous solubility, risk of hydrophobic collapse spirochem.com |
| PEG Chains | Hydrophilic, flexible, biocompatible | Improves solubility, reduces non-specific binding nih.govexplorationpub.com | May decrease cell permeability mdpi.com |
| Rigid/Constrained (e.g., piperidine (B6355638), cycloalkane) | Conformationally restricted | Pre-organizes molecule for binding, can improve selectivity spirochem.com | Less adaptable to different protein-ligase pairs |
| This compound (Inferred) | Short, flexible, moderately hydrophobic | Balances solubility and permeability, fine-tunes linker properties | Properties are highly context-dependent and require empirical testing |
The rational design of PROTACs often involves synthesizing a library of molecules with varied linkers to empirically determine the optimal structure. explorationpub.com The availability of linkers like this compound with distinct, nuanced properties is essential for this optimization process, enabling the fine-tuning required to achieve potent and selective protein degradation.
Scope and Objectives of Academic Inquiry into this compound
The emergence of specialized chemical tools like the this compound linker opens new avenues for academic and industrial research in targeted protein degradation. The primary objective of future inquiry should be to move from inferred potential to empirical evidence by systematically characterizing the impact of this specific linker on PROTAC performance.
The scope of this academic inquiry would encompass several key areas:
Systematic Structure-Activity Relationship (SAR) Studies: The central goal is to synthesize sets of PROTACs targeting various proteins where the only variable is the linker. By comparing the degradation efficiency (DC50 and Dmax values) of a PROTAC containing a this compound linker against analogues with standard alkyl or longer/more hydrophilic PEG linkers, researchers can quantify its specific contribution. nih.gov
Analysis of Physicochemical Properties: A key objective would be to experimentally measure how the inclusion of this compound affects critical drug-like properties. This includes measuring cell permeability (e.g., using PAMPA assays), aqueous solubility, and metabolic stability in liver microsomes. mdpi.com This data would validate the theoretical balance of hydrophilicity and hydrophobicity.
Biophysical and Structural Studies: To understand the mechanism of action at a molecular level, biophysical techniques could be used to study the formation and stability of the ternary complexes formed by PROTACs with this linker. smolecule.com Co-crystal structures or computational modeling could reveal how the linker's unique properties influence the conformation of the ternary complex, which is a key determinant of degradation efficiency. explorationpub.com
Exploration of New Chemical Space: Inquiry should not be limited to simply substituting existing linkers. A further objective is to use this compound as a foundational element for building more complex or novel linker architectures. Its properties might make it an ideal starting point for developing PROTACs against challenging targets where subtle changes in linker composition are required for activity.
Ultimately, the objective is to generate a comprehensive dataset and a set of design principles that guide medicinal chemists on when and why to select the this compound linker. Such studies are crucial for expanding the PROTAC toolbox and accelerating the development of new therapeutics based on targeted protein degradation. nih.govrsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-propan-2-yloxyethoxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-7(2)9-5-6-10-8(3)4/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZCLRWCEUBEGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCOC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192603 | |
| Record name | 2,2'-(Ethylenebis(oxy))bispropane | |
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Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3944-35-2 | |
| Record name | 2,2′-[1,2-Ethanediylbis(oxy)]bis[propane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3944-35-2 | |
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| Record name | 2,2'-(Ethylenebis(oxy))bispropane | |
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| Record name | NSC78826 | |
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| Record name | 2,2'-(Ethylenebis(oxy))bispropane | |
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| Record name | 2,2'-[ethylenebis(oxy)]bispropane | |
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| Record name | 2,2'-(ETHYLENEBIS(OXY))BISPROPANE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VZ92P3X34 | |
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Advanced Analytical Characterization Techniques in Bis Isopropyl Peg1 Research
Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic techniques are indispensable for providing detailed information about the molecular structure of Bis-isopropyl-PEG1. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the compound's atomic arrangement and composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides unambiguous confirmation of the molecular structure by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. In the ¹H NMR spectrum of this compound, the isopropyl groups would yield a characteristic doublet for the methyl protons (–CH₃) and a septet for the methine proton (–CH). youtube.com The protons of the ethylene (B1197577) glycol backbone (–O–CH₂–CH₂–O–) would appear as a distinct singlet or a set of multiplets. researchgate.net ¹³C NMR spectroscopy complements this by identifying the unique carbon signals for the isopropyl methyl and methine carbons, as well as the carbons in the PEG backbone. libretexts.org
Interactive Table 1: Expected NMR Chemical Shifts for this compound in CDCl₃ This table presents hypothetical data based on typical chemical shifts for the constituent functional groups.
| Atom | Signal Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Isopropyl –CH₃ | ~1.1-1.2 | Doublet |
| ¹H | Isopropyl –CH | ~3.9-4.1 | Septet |
| ¹H | PEG –O–CH₂–CH₂–O– | ~3.6-3.7 | Singlet |
| ¹³C | Isopropyl –CH₃ | ~22-24 | |
| ¹³C | Isopropyl –CH | ~68-70 |
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by a strong C–O–C stretching band from the PEG ether backbone. spectroscopyonline.com Other significant absorptions would include C–H stretching and bending vibrations from the isopropyl and ethylene groups. The absence of a broad O–H stretch around 3300-3500 cm⁻¹ would confirm the capping of the PEG termini with isopropyl groups. spectroscopyonline.com
Interactive Table 2: Key IR Absorption Frequencies for this compound This table presents hypothetical data based on standard IR absorption tables. libretexts.org
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| 2970-2850 | Strong | C–H Stretch | Isopropyl & PEG |
| 1470-1450 | Medium | C–H Bend | Alkane |
| 1385-1365 | Medium | C–H Bend | Isopropyl (gem-dimethyl) |
Mass Spectrometry (MS) is crucial for determining the molecular weight and assessing the polydispersity of the PEG chain. Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are typically used. The resulting spectrum would show a distribution of peaks, each corresponding to a polymer chain of a different length, separated by the mass of the ethylene glycol repeating unit (44.03 Da). This allows for the precise determination of the average molecular weight and the distribution of oligomers. nih.gov
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, SEC)
Chromatography is essential for separating this compound from impurities, starting materials, and side products, as well as for analyzing its molecular weight distribution.
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the chemical purity of the synthesized compound. iaea.orguniv-lyon1.fr A reversed-phase HPLC method, typically using a C18 column, can effectively separate the nonpolar this compound from more polar impurities, such as uncapped PEG. The purity is determined by comparing the area of the main product peak to the total area of all peaks in the chromatogram. jfda-online.com
Interactive Table 3: Hypothetical HPLC Purity Analysis of this compound Conditions: C18 column, Water/Acetonitrile gradient. Detection at 220 nm.
| Peak ID | Retention Time (min) | Relative Area (%) | Identification |
|---|---|---|---|
| 1 | 3.5 | 1.2 | Unreacted PEG1 |
| 2 | 8.1 | 98.5 | This compound |
Size Exclusion Chromatography (SEC) , also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume in solution. shimadzu.comprotocols.io This technique is the standard for determining the molecular weight averages (Number-average Mn, Weight-average Mw) and the Polydispersity Index (PDI = Mw/Mn) of polymeric samples. researchgate.net For a well-defined compound like this compound, SEC would be expected to show a narrow, symmetric peak, indicating low polydispersity. chemrxiv.org
Thermal Analysis for Polymeric Component Behavior (e.g., DSC, TGA)
Thermal analysis techniques provide critical information on the physical and chemical properties of materials as a function of temperature.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample during a controlled temperature scan. worldoftest.com It is used to identify thermal transitions such as the glass transition temperature (Tg), where the material changes from a rigid, glassy state to a more flexible, rubbery state, and the melting temperature (Tm), associated with the transition from a crystalline to a liquid state. netzsch.com For a short-chain PEG derivative, these transitions provide insight into the behavior of the polymeric component.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. msesupplies.com This analysis is used to determine the thermal stability and decomposition profile of this compound. The output is a curve showing the temperature at which weight loss occurs, indicating the onset of thermal degradation. gammadata.se
Interactive Table 4: Hypothetical Thermal Properties of this compound
| Technique | Parameter | Measured Value | Description |
|---|---|---|---|
| DSC | Glass Transition (Tg) | -60 °C | Onset of polymeric chain mobility |
| DSC | Melting Point (Tm) | Not distinct | Expected for short, amorphous chains |
Advanced Techniques for Molecular Architecture and Conformation Analysis (e.g., X-ray Diffraction, Cryo-EM for conjugates)
For a deeper understanding of the solid-state morphology and supramolecular assembly, more advanced techniques are utilized.
X-ray Diffraction (XRD) is used to analyze the long-range order within a solid material. iitk.ac.in An XRD pattern of a crystalline material shows sharp, well-defined peaks, while an amorphous material produces a broad, diffuse halo. americanpharmaceuticalreview.com A semi-crystalline polymer like a PEG derivative might show both sharp peaks superimposed on an amorphous halo. For this compound, XRD would determine the degree of crystallinity, which influences its physical properties.
Role of Bis Isopropyl Peg1 in Targeted Protein Degradation Protac Design and Functionality
Conformational Flexibility and Spatial Orientation of the Bis-isopropyl-PEG1 Linker in Ternary Complexes
The flexibility of the linker is a key determinant of a PROTAC's efficacy. Flexible linkers, such as those based on PEG and alkyl chains, are the most commonly used type in PROTAC design. precisepeg.com This flexibility allows the PROTAC molecule to adopt a wide range of conformations, which is necessary to facilitate the productive interaction between the two large protein surfaces of the POI and the E3 ligase. elifesciences.org A linker with significant conformational flexibility can enhance the interactions within the ternary complex, enabling the system to achieve an optimal orientation for ubiquitin transfer.
Molecular dynamics simulations have shown that while the two "warhead" portions of a PROTAC bind tightly to their respective proteins, the linker region displays high flexibility, adopting various conformations that facilitate protein-protein interactions across different surfaces. elifesciences.org The length and composition of the linker are critical; it must be long enough to span the distance between the two proteins without steric hindrance, yet not so long that it fails to induce their proximity effectively. explorationpub.comresearchgate.net
A PEG1 linker, being the shortest of the common PEG linkers, offers a limited but defined degree of flexibility. The addition of terminal isopropyl groups, as seen in this compound, would introduce steric bulk and increased hydrophobicity compared to a simple PEG1 linker. These isopropyl groups could restrict the rotational freedom of the linker's ends, potentially pre-organizing the PROTAC into a more defined set of conformations. This might be advantageous if that conformation is productive for ternary complex formation, but could also be detrimental if it prevents the necessary alignment of the POI and E3 ligase. The altered hydrophobicity could also influence interactions within the binding pockets or at the protein-protein interface, thereby affecting the stability and geometry of the final ternary complex.
Influence of this compound on E3 Ubiquitin Ligase Recruitment Kinetics
While specific kinetic studies on this compound are not available, research into trivalent PROTACs that recruit two different E3 ligases simultaneously has highlighted the importance of recruitment kinetics. acs.orgchemrxiv.org These more complex degraders can exhibit faster and more potent degradation, underscoring that the efficiency of ligase engagement is a critical parameter. acs.org The structure of the linker directly impacts the ability of the PROTAC to present its E3-ligand-binding moiety effectively.
The properties of a PEG1 linker—its length, polarity, and flexibility—collectively influence the kinetics of ternary complex formation. The introduction of isopropyl groups in this compound would alter these properties. The increased lipophilicity could affect how the PROTAC partitions into cellular compartments and interacts with the E3 ligase, potentially altering the on- and off-rates of binding. Furthermore, the steric hindrance from the isopropyl groups could influence the orientation of the E3 ligase ligand, which may either accelerate or slow down the recruitment process depending on the specific E3 ligase and target protein pair. Optimizing these interactions is often a process of empirical trial and error in PROTAC design. nih.gov
Impact on Target Protein Engagement and Degradation Efficacy
The ultimate measure of a PROTAC's success is its ability to effectively induce the degradation of the target protein, typically quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The linker is a primary determinant of these outcomes. nih.gov Even subtle changes in linker length or composition can have a profound impact on degradation efficacy. nih.gov
Studies have shown that there is often an optimal linker length for any given POI-E3 ligase pair. explorationpub.com For example, in a study developing PROTACs to degrade the oncogenic kinase BCR-ABL, researchers compared linkers with one, two, three, and four PEG units. nih.gov Interestingly, the PROTAC with the shortest linker, Arg-PEG1-Dasa, was the most efficient at reducing BCR-ABL levels. nih.gov This demonstrates that for certain systems, a shorter, more constrained linker is superior to longer, more flexible options.
The Arg-PEG1-Dasa PROTAC potently degraded BCR-ABL in K562 cells, achieving a DC50 value of 0.85 nM and a Dmax of 98.8% degradation at approximately 5 nM. nih.gov This high level of efficacy with a PEG1 linker underscores the potential of short-chain linkers in creating highly potent degraders.
The table below summarizes the degradation efficacy for the published BCR-ABL targeting PROTAC containing a PEG1 linker.
| PROTAC | Target Protein | Linker | Cell Line | DC50 (nM) | Dmax (%) | Reference |
|---|---|---|---|---|---|---|
| Arg-PEG1-Dasa | BCR-ABL | PEG1 | K562 | 0.85 | ~99 | nih.gov |
Structure-Activity Relationship (SAR) Studies Related to this compound Linker Variations in PROTACs
Structure-activity relationship (SAR) studies are fundamental to optimizing PROTACs, with the linker being a primary focus for modification. nih.govnih.gov The process is often empirical, involving the synthesis and testing of a library of compounds with systematic variations in linker length, rigidity, and composition. explorationpub.comnih.gov
A clear example of linker SAR is the aforementioned study on BCR-ABL degraders. nih.gov Researchers synthesized a series of PROTACs, Arg-PEGn-Dasa, where 'n' was varied from 1 to 4. The biological evaluation of these compounds revealed a distinct SAR based on linker length:
Arg-PEG1-Dasa: Showed the most potent degradation of BCR-ABL. nih.gov
Arg-PEG2-Dasa, Arg-PEG3-Dasa, Arg-PEG4-Dasa: All resulted in downregulation of BCR-ABL, but were less effective than the compound with the single PEG linker. nih.gov
This study highlights that for a given system, there is a non-linear relationship between linker length and activity, and optimization is key. nih.gov While this SAR study focused on linker length, other studies have explored composition by comparing PEG linkers to alkyl chains or by introducing rigid elements like piperazine (B1678402) or piperidine (B6355638) rings. nih.gov These more rigid linkers can reduce the conformational flexibility, which can be beneficial if the pre-organized conformation is optimal for ternary complex formation.
An SAR study involving this compound would logically compare its performance to a simple PEG1 linker, as well as to other short linkers with different terminal groups (e.g., methyl, t-butyl) to probe the effects of steric bulk and hydrophobicity. Such a study would elucidate how these terminal modifications fine-tune the PROTAC's properties, potentially leading to improved degradation efficacy, selectivity, or pharmacokinetic profiles.
Bioconjugation Strategies Employing Bis Isopropyl Peg1
Covalent Attachment Chemistries for PROTAC Assembly (e.g., Amide Couplings, Click Chemistry)
There is no specific information available in the searched scientific literature detailing the use of Bis-isopropyl-PEG1 in amide coupling or click chemistry reactions for PROTAC assembly. General protocols for these reactions with other PEG linkers exist, but their direct applicability and outcomes with this compound have not been published.
Development of Multiplexed Conjugation Techniques for Complex Constructs
There are no published research findings on the development or application of multiplexed conjugation techniques that specifically involve this compound for creating complex biological constructs.
Evaluation of Conjugation Efficiency and Product Homogeneity in Research Contexts
Specific data on the evaluation of conjugation efficiency or the analysis of product homogeneity for bioconjugates synthesized using this compound is not available in the public research domain. Consequently, no data tables or detailed research findings can be presented.
Polymeric Architectures and Supramolecular Assemblies Incorporating Bis Isopropyl Peg1
Exploration of Polyethylene (B3416737) Glycol (PEG) Based Polymeric Scaffolds and their Properties
Polyethylene Glycol (PEG) is a synthetic, hydrophilic polyether that has become a cornerstone in the development of polymeric scaffolds for biomedical applications. Its widespread use stems from a unique combination of properties that make it highly suitable for creating biocompatible materials. PEG-based hydrogels, which are three-dimensional networks of crosslinked PEG chains capable of absorbing large amounts of water, are particularly prevalent in tissue engineering and drug delivery. nih.govbiochempeg.com These hydrogels can be engineered to mimic the natural extracellular matrix, providing structural support and a suitable environment for cell growth and tissue regeneration. rsc.org
The fundamental properties of PEG that underpin its utility in polymeric scaffolds include its excellent biocompatibility, non-immunogenicity, and resistance to protein adsorption. nih.gov The hydrophilicity of PEG chains creates a "stealth" effect, shielding the attached molecule or scaffold from recognition by the immune system and reducing non-specific interactions with proteins. rsc.org This bio-inert nature, however, can be a limitation as it prevents natural cell adhesion. nih.gov To overcome this, PEG scaffolds are often modified by incorporating bioactive molecules, such as cell-adhesive peptide sequences like RGD (arginylglycylaspartic acid), to promote specific cellular interactions. biochempeg.com
The mechanical and physical properties of PEG-based scaffolds are highly tunable. By altering parameters such as the molecular weight of the PEG chains, the polymer concentration, and the crosslinking density, researchers can control the scaffold's stiffness, elasticity, degradation rate, and swelling ratio. rsc.org For instance, using multi-arm PEG precursors instead of linear ones can create more densely crosslinked and mechanically robust hydrogels. nih.gov Furthermore, degradable linkages, such as esters or disulfides, can be incorporated into the PEG backbone, allowing the scaffold to break down over time into non-toxic byproducts as new tissue is formed. nih.gov This control over the scaffold's architecture and chemical composition is a significant advantage of synthetic polymers like PEG over natural polymers. nih.gov
Table 1: Key Properties of PEG-Based Polymeric Scaffolds
| Property | Description | Relevance in Biomedical Applications |
| Biocompatibility | Does not elicit a significant immune or inflammatory response. nih.gov | Essential for any material intended for in vivo use to avoid rejection or adverse reactions. |
| Hydrophilicity | High water solubility and ability to form highly swollen hydrogels. researchgate.net | Mimics the hydrated environment of natural soft tissues, supporting cell viability and nutrient transport. nih.govrsc.org |
| Protein Resistance | Resists non-specific adsorption of proteins and cells. nih.gov | Creates a "stealth" surface that can increase the circulation time of drug carriers and prevent unwanted biological interactions. rsc.org |
| Tunability | Mechanical properties, degradation kinetics, and chemical functionality can be precisely controlled. biochempeg.comrsc.org | Allows for the design of scaffolds tailored to specific tissues (e.g., soft brain tissue vs. rigid bone) and applications. |
| Functionalization | End groups can be easily modified to attach bioactive molecules, drugs, or other polymers. nih.gov | Enables the creation of "smart" materials that can present biological signals or release therapeutic agents in a controlled manner. |
Bis-isopropyl-PEG1 as a Building Block in Complex Macromolecular Constructs
In chemistry, a "building block" refers to a molecular fragment or a real chemical compound with reactive functional groups that can be used for the modular, bottom-up assembly of more complex molecular architectures. acs.org These blocks allow for precise control over the final structure and properties of the assembled construct. acs.org this compound fits this definition as a heterobifunctional linker, primarily utilized in the synthesis of complex therapeutic molecules known as PROteolysis TArgeting Chimeras (PROTACs).
PROTACs are innovative macromolecular constructs designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively destroy a target protein of interest (POI). biochempeg.com A PROTAC molecule is composed of three key parts: a "warhead" ligand that binds to the POI, an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.gov The linker is not merely a spacer but plays a critical role in the PROTAC's efficacy, influencing its solubility, cell permeability, and ability to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase. nih.govexplorationpub.com
This compound serves as a specific type of linker building block for PROTAC synthesis. scispace.com Its structure features a single polyethylene glycol unit (PEG1), which imparts hydrophilicity. The "bis-isopropyl" designation typically refers to isopropyl ester or ether groups at the ends of the molecule, which act as protected reactive handles. These handles can be selectively deprotected and modified to covalently attach the warhead and anchor ligands, enabling the modular assembly of the final PROTAC. researchgate.net
The inclusion of a PEG motif in the linker is a common strategy in PROTAC design, with over half of reported PROTACs incorporating PEG chains. biochempeg.com The PEG component offers several advantages:
Increased Solubility: It enhances the aqueous solubility of the often large and hydrophobic PROTAC molecule. biochempeg.com
Improved Physicochemical Properties: It can influence cell permeability and other drug-like properties. nih.gov
Facile Assembly: The availability of bifunctionalized PEG linkers of various lengths allows for the rapid and systematic synthesis of PROTAC libraries to screen for optimal linker length and composition. biochempeg.com
Therefore, this compound represents a crucial chemical tool, a ready-to-use building block that enables the efficient construction of complex and potent therapeutic macromolecules.
Table 2: Components of a PROTAC Macromolecule
| Component | Function | Example Moiety | Role of this compound |
| Warhead Ligand | Binds specifically to the Protein of Interest (POI) targeted for degradation. | Binds to kinases, nuclear receptors, etc. | Covalently attached to one end of the linker. |
| Linker | Connects the warhead and anchor; optimizes ternary complex formation and physicochemical properties. nih.gov | Alkyl chains, PEG chains. explorationpub.com | Provides the hydrophilic, flexible connection between the two ligands. |
| Anchor Ligand | Recruits a specific E3 Ubiquitin Ligase (e.g., Cereblon, VHL). | Pomalidomide, VHL ligands. nih.gov | Covalently attached to the other end of thelinker. |
Supramolecular Interactions Involving this compound Derivatives in Self-Assembled Systems
Supramolecular chemistry is the "chemistry beyond the molecule," focusing on the non-covalent interactions that govern the organization of molecules into larger, functional assemblies. researchgate.netjst.go.jp When a building block like this compound is incorporated into a larger macromolecule, the resulting derivative can participate in these interactions, leading to self-assembly. While specific studies on the self-assembly of this compound derivatives are not extensively documented, the behavior can be inferred from the well-established principles of PEGylated systems and amphiphilic molecules.
The key driving forces for self-assembly in aqueous environments are hydrophobic interactions and hydrogen bonding. rsc.org A conjugate containing a this compound linker will inherently possess amphiphilic character—a balance between hydrophilic and hydrophobic regions. mdpi.com The PEG segment is hydrophilic and can form hydrogen bonds with water, while the ligands and other structural components attached to it are often hydrophobic. nih.govmdpi.com This amphiphilicity can drive the molecules to self-assemble into higher-order structures, such as micelles or nanoparticles. nih.govmdpi.com In these assemblies, the hydrophobic parts typically form a core to minimize contact with water, while the hydrophilic PEG chains form a protective outer corona, interfacing with the aqueous environment. mdpi.com
Other supramolecular interactions can also play a significant role:
Host-Guest Interactions: If the conjugate includes macrocyclic hosts like cyclodextrins or cucurbiturils, specific host-guest complexation can direct assembly and enhance stability. pnas.org
π-π Stacking: Aromatic moieties within the attached ligands can stack on top of each other, an interaction that helps stabilize the assembled structure.
Electrostatic Interactions: Charged groups on the conjugate can lead to attractive or repulsive forces that influence the size and morphology of the final assembly. rsc.org
For PROTACs containing a PEG linker, these interactions are crucial. The conformation of the linker, which is vital for ternary complex formation, is not fixed but exists as an ensemble of shapes dictated by subtle, non-covalent interactions with the solvent and the ligands themselves. acs.org Studies have shown that a PEG linker can allow the PROTAC to adopt folded, less polar conformations in water through hydrophobic collapse around the linker, a behavior that can be critical for cell permeability. acs.org Thus, the supramolecular interactions involving the this compound-derived linker are fundamental to both the physical behavior (e.g., self-assembly, solubility) and the ultimate biological function of the macromolecule.
Design Principles for Self-Assembly Behaviors of this compound Conjugates
The design of self-assembling systems based on conjugates of this compound follows established principles of macromolecular and supramolecular engineering. The goal is to control the formation of well-defined nanostructures by programming the molecular features of the constituent conjugates.
Amphiphilicity and Hydrophilic-Lipophilic Balance (HLB): The most fundamental principle is the control of amphiphilicity. By strategically choosing the hydrophobic molecule to be conjugated to the hydrophilic this compound linker, one can tune the HLB. This balance dictates whether the conjugates will form spherical micelles, worm-like micelles, vesicles (polymersomes), or other morphologies in an aqueous solution. mdpi.commdpi.com
Linker Length and Flexibility: The length and flexibility of the linker are critical design parameters. While this compound has a defined, short length, it could be part of a larger, more complex linker structure. The linker's length directly impacts the curvature of the self-assembled interface and the stability of the resulting nanostructure. explorationpub.com In the context of PROTACs, the linker must be long and flexible enough to allow the warhead and anchor to bind their respective proteins simultaneously without steric hindrance, yet constrained enough to promote a stable ternary complex. nih.govexplorationpub.com
Stimulus Responsiveness: A sophisticated design principle involves incorporating stimulus-responsive elements. For example, a conjugate can be designed to self-assemble under physiological conditions but disassemble in response to a specific trigger within a target cell, such as a change in pH (e.g., in endosomes) or redox potential (e.g., high glutathione (B108866) levels in cancer cells). rsc.org This can be achieved by using linkers that are cleavable under these specific conditions, enabling controlled release of a therapeutic agent. rsc.org
Specific Recognition Motifs: The incorporation of specific interacting groups can lead to highly ordered assemblies. For instance, designing conjugates with peptide sequences that form β-sheets can drive the formation of fibrillar hydrogels. uta.edunih.gov Similarly, incorporating moieties capable of strong hydrogen bonding or π-π stacking can add stability and order to the final supramolecular construct.
By carefully considering these principles, researchers can use building blocks like this compound to design and synthesize complex conjugates with predictable self-assembly behaviors tailored for advanced applications in drug delivery and materials science.
Theoretical and Computational Studies on Bis Isopropyl Peg1 and Its Conjugates
Molecular Dynamics Simulations of Bis-isopropyl-PEG1 Conformations within PROTACs
Molecular Dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. For PROTACs, MD simulations are essential for understanding the dynamic nature of the molecule and overcoming the limitations of static structural models. The linker component, such as this compound, is a critical determinant of a PROTAC's ability to induce a productive ternary complex between a target protein and an E3 ligase. Its length, flexibility, and chemical composition dictate the spatial arrangement of the two protein-binding warheads.
In the context of a PROTAC incorporating a this compound linker, MD simulations can elucidate several key factors:
Conformational Landscape: Simulations reveal the range of possible three-dimensional shapes (conformations) the linker can adopt. This is crucial as the linker must be flexible enough to allow the two ends of the PROTAC to bind their respective proteins simultaneously, but not so flexible that it leads to unproductive binding modes.
Impact on Ternary Complex Geometry: The dynamic behavior of the linker directly influences the geometry and stability of the resulting ternary complex. By simulating the entire PROTAC-protein-ligase system, researchers can observe how the conformational freedom of the this compound linker contributes to or detracts from the formation of a stable and degradation-competent complex.
These simulations provide a dynamic perspective on how the linker influences the entire degradation machinery, offering insights that can guide the design of more effective PROTACs.
Table 1: Illustrative Molecular Dynamics Simulation Output for a PROTAC with a this compound Linker This table presents hypothetical data representative of what would be generated in a typical MD simulation study to analyze linker conformations.
| Simulation Parameter | Description | Illustrative Value/Finding |
|---|---|---|
| End-to-End Distance (Å) | The distance between the two ends of the linker, indicating its extension or contraction. | Average: 10.5 Å; Range: 6.2 - 14.8 Å |
| Radius of Gyration (Rg) | A measure of the linker's compactness. Lower values indicate a more folded conformation. | Average: 3.8 Å |
| Dihedral Angle Distribution | The distribution of torsion angles along the linker backbone, revealing preferred orientations. | Predominantly gauche conformations observed around C-O bonds. |
| Conformational Clusters | Grouping of similar linker structures observed during the simulation. | 3 major clusters identified, with Cluster 1 (extended) being the most populated (45%). |
Computational Modeling of this compound-mediated Ternary Complex Formation
The formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) is a prerequisite for successful protein degradation. Computational modeling is instrumental in predicting the structure, stability, and dynamics of these complexes. For a PROTAC utilizing the this compound linker, modeling focuses on how the linker facilitates the crucial protein-protein interactions within the ternary assembly.
The process involves several computational steps:
Protein-Protein Docking: Initial models of how the target protein and E3 ligase might interact are generated.
PROTAC Docking: The PROTAC molecule, with its this compound linker, is then docked into the interface of the protein-protein models.
Refinement with MD Simulations: The most promising docked poses are subjected to extensive MD simulations to assess their stability and dynamic behavior over time.
These models help predict the binding free energies, which quantify the stability of the ternary complex. A favorable binding energy is often correlated with higher degradation efficiency. Computational toolkits can integrate structural modeling, MD, and even machine learning to accurately model the structural ensemble of ternary complexes and predict their thermodynamic stabilities. Studies have shown that the linker is not merely a passive spacer but actively participates in and governs the essential motions of the entire degradation complex required for ubiquitination.
Table 2: Example of Predicted Binding Energies in a Ternary Complex Model This table contains hypothetical data illustrating the type of thermodynamic results obtained from computational modeling of ternary complex formation involving a this compound-based PROTAC.
| Complex | Predicted Binding Free Energy (ΔG, kcal/mol) | Key Interacting Residues with Linker |
|---|---|---|
| Binary (PROTAC-Target Protein) | -8.5 | - |
| Binary (PROTAC-E3 Ligase) | -9.2 | - |
| Ternary (Target-PROTAC-Ligase) | -21.5 | ASP34 (Target), LYS112 (Ligase) |
| Cooperativity (α) | 3.8 | Positive cooperativity indicates the ternary complex is more stable than the individual binary complexes. |
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of molecules with high accuracy. These methods provide a fundamental understanding of a molecule's stability, reactivity, and electronic charge distribution by solving approximations of the Schrödinger equation.
For a linker molecule like this compound, quantum chemical calculations can determine:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity.
Electron Density and Electrostatic Potential: These calculations map the distribution of electrons across the molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for understanding potential non-covalent interactions with protein residues.
Atomic Charges and Spin Densities: Calculation of Mulliken charges or other atomic charges helps quantify the charge on each atom, offering insights into intermolecular interactions like hydrogen bonding.
These quantum chemical parameters provide a detailed electronic profile of the this compound linker, which can be used to rationalize its interactions within the ternary complex and predict its metabolic stability.
Table 3: Representative Quantum Chemical Parameters for this compound This table shows example data that would be derived from quantum chemical calculations to characterize the electronic properties of the linker. The values are illustrative.
| Parameter | Description | Illustrative Calculated Value |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.8 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | +1.5 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | 8.3 eV |
| Dipole Moment | A measure of the overall polarity of the molecule. | 2.1 Debye |
Prediction of Structure-Activity Relationships (SAR) through In Silico Approaches
Structure-Activity Relationship (SAR) studies aim to establish a correlation between a molecule's chemical structure and its biological activity. In silico, or computational, approaches accelerate this process by building predictive models that can screen virtual libraries of compounds or suggest modifications to improve potency.
For PROTACs containing the this compound linker, in silico SAR models can be developed to predict how changes to the linker would affect degradation efficacy (e.g., DC50 or Dmax values). The process typically involves:
Data Collection: Gathering experimental data for a series of PROTACs with varied linker structures.
Descriptor Calculation: Calculating a wide range of molecular descriptors for each PROTAC, including properties related to the this compound linker (e.g., length, flexibility, number of hydrogen bond donors/acceptors, polarity).
Model Building: Using machine learning or statistical methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, to find a mathematical correlation between the calculated descriptors and the observed biological activity.
These models can then be used to predict the activity of novel, unsynthesized PROTAC designs. For instance, a QSAR model might predict that slightly increasing the length of the PEG chain in the this compound linker could improve ternary complex stability and, consequently, degradation potency. This allows for a more focused and efficient synthetic effort, prioritizing compounds with the highest predicted activity.
Table 4: Example of a Simplified In Silico SAR Table for Linker Modifications This table provides a hypothetical example of how SAR data for modifications to a this compound-like linker would be organized to guide PROTAC optimization.
| Linker Modification (from this compound) | Key Descriptor Change | Predicted Degradation (DC50) | SAR Rationale |
|---|---|---|---|
| Baseline (this compound) | n=1 PEG unit | 50 nM | Reference compound. |
| Shortened (No PEG unit) | Reduced linker length | > 1000 nM | Insufficient length to span the protein-ligase distance. |
| Lengthened (PEG2) | Increased linker length | 25 nM | Optimal length for productive ternary complex formation. |
| Increased Rigidity (replace PEG with alkyl chain) | Decreased flexibility | 200 nM | Reduced conformational freedom prevents optimal binding geometry. |
Emerging Applications and Future Research Directions of Bis Isopropyl Peg1
Potential Beyond Targeted Protein Degradation: Exploration in Other Chemical Biology Modalities
The field of targeted protein degradation has expanded beyond traditional PROTACs, which hijack the ubiquitin-proteasome system (UPS), to include a variety of new degrader technologies that utilize alternative cellular machinery. acs.orgnih.govbmglabtech.com These emerging modalities, which often rely on bifunctional molecules, open new avenues for compounds like Bis-isopropyl-PEG1 to serve as a versatile linker. acs.org
The general structure of these chimeric molecules involves a ligand for the protein of interest (POI) and a second ligand that recruits a specific cellular degradation pathway, connected by a linker. mdpi.comnih.gov The linker is a critical component that modulates the molecule's properties, including solubility, cell permeability, and the spatial orientation of the two ligands, which is essential for forming a productive ternary complex. acs.orgnih.gov
Several new degrader technologies could potentially incorporate linkers like this compound:
Autophagy-Targeting Chimeras (AUTACs) : These molecules induce the degradation of proteins or even damaged organelles via the autophagy-lysosome pathway. nih.govbiochempeg.comiacademic.info An AUTAC molecule links a target-binding ligand to a degradation tag (e.g., a guanine (B1146940) derivative) that induces ubiquitination recognized by autophagy receptors. rsc.orgrsc.org
Autophagy-Tethering Compounds (ATTECs) : ATTECs operate by directly tethering a target protein to the autophagosome protein LC3, bypassing the need for ubiquitination. mdpi.comiacademic.inforsc.org This is achieved with a bifunctional molecule containing a ligand for the target and a ligand for LC3. mdpi.comrsc.org
Lysosome-Targeting Chimeras (LYTACs) : Designed to degrade extracellular and membrane-bound proteins, LYTACs connect a target-binding moiety (like an antibody or small molecule) to a ligand that engages a lysosomal targeting receptor, such as the cation-independent mannose-6-phosphate (B13060355) receptor (CI-M6PR). nih.govmdpi.comtechnologynetworks.com This induces endocytosis and subsequent lysosomal degradation of the target.
In these contexts, a linker like this compound could be used to connect the respective ligands. PEG linkers have been successfully used in AUTOTACs (a related autophagy-based technology) to improve water solubility and cell permeability. aacrjournals.orgnih.gov The short and defined nature of a PEG1 linker offers precise spatial control, while the terminal isopropyl groups could be chemically modified for conjugation to the different ligands.
| Modality | Cellular Machinery Hijacked | Typical Target Location | Potential Role of a this compound-like Linker |
|---|---|---|---|
| PROTAC | Ubiquitin-Proteasome System (UPS) | Intracellular | Connects target ligand to E3 ligase ligand. Current time information in Kaapse Wynlande-distriksmunisipaliteit, ZA. |
| AUTAC | Autophagy-Lysosome System (via Ubiquitination) | Intracellular, Organelles | Connects target ligand to autophagy-inducing tag. biochempeg.comrsc.org |
| ATTEC | Autophagy-Lysosome System (direct tethering) | Intracellular | Connects target ligand to LC3-binding ligand. mdpi.comrsc.org |
| LYTAC | Endosome-Lysosome System | Extracellular, Cell Membrane | Connects target ligand to lysosomal shuttle receptor ligand. mdpi.comtechnologynetworks.com |
Application in Surface Functionalization and Biomaterial Modification
The surface properties of materials used in biomedical applications are critical for their performance and biocompatibility. Unwanted protein adsorption can lead to immune responses and device failure. PEGylation, the process of attaching PEG chains to surfaces, is a gold-standard technique to create protein-resistant, hydrophilic surfaces. rsc.orgresearchgate.netnih.gov
This compound is structurally suited for surface modification applications. PEG can be attached to surfaces through physical adsorption (via hydrophobic or electrostatic interactions) or by covalent grafting. rsc.org The two terminal isopropyl groups of this compound provide hydrophobic anchors that could facilitate its non-covalent insertion into hydrophobic materials or the hydrophobic core of self-assembled structures like micelles. nih.govethz.ch This approach aligns with methods using PEG-lipid conjugates, where hydrophobic tails anchor the molecule, leaving the hydrophilic PEG chain exposed to create a protective hydration layer. nih.govacs.org
This surface modification could be applied to:
Hydrogels : Bifunctional PEGs can be used as cross-linkers in hydrogel networks, modifying their mechanical properties and biocompatibility. ethz.ch
Nanoparticles : Coating nanoparticles with PEG creates a "stealth" shield that reduces uptake by the immune system. rsc.orgcreativepegworks.com The isopropyl groups could anchor the linker to the surface of polymeric nanoparticles.
Biosensors : Functionalizing sensor surfaces, such as gold films, with PEG linkers minimizes non-specific binding, which is crucial for improving the signal-to-noise ratio. cnr.it The terminal groups of the linker can be further modified to attach specific capture agents like antibodies or biotin. ethz.chcnr.it
The short PEG1 chain length would result in a dense, brush-like layer if grafted at high density, which is effective at preventing protein adsorption. nih.govrsc.org Research has shown that even short PEG chains can effectively stabilize nanoparticles and modify surface properties. mdpi.com
Integration into Controlled Release Systems and Drug Delivery Platforms
Effective drug delivery aims to improve the pharmacokinetics and biodistribution of therapeutic agents. mdpi.com PEGylation is a key strategy used in many drug delivery systems to enhance solubility, improve stability, and prolong circulation time in the bloodstream. nih.govmdpi.comscispace.com
This compound could be integrated into various drug delivery platforms due to its amphiphilic character.
Liposomes : PEGylated liposomes, often called "stealth liposomes," are a clinically successful technology. mdpi.comscispace.com They are typically formed by incorporating PEG-lipid conjugates into the lipid bilayer during preparation. scispace.compreprints.org The hydrophobic lipid part anchors the molecule in the membrane, while the hydrophilic PEG chain forms a protective corona on the surface. nih.govscispace.com this compound could potentially serve a similar function, with its isopropyl groups acting as hydrophobic anchors within the liposomal membrane.
Polymeric Nanoparticles : In polymeric nanoparticles, which can encapsulate both hydrophobic and hydrophilic drugs, PEG-containing copolymers are often used. mdpi.comnih.gov These can self-assemble into core-shell structures where the PEG forms the outer shell, providing stability and stealth properties. rsc.orgethz.ch A molecule like this compound could be incorporated into such systems.
Micelles : Amphiphilic block copolymers containing PEG can self-assemble into micelles that serve as carriers for poorly soluble drugs. ethz.ch The hydrophobic core encapsulates the drug, and the PEG shell interfaces with the aqueous environment.
The specific properties of the linker, such as the length of the PEG chain, are crucial. While longer PEG chains can offer better shielding, they can also sometimes hinder cellular uptake. preprints.orgnih.gov The very short PEG1 unit in this compound offers a tool to finely tune these properties, representing a balance between stealth characteristics and interaction with target cells.
| Delivery System | Primary Material | Mechanism of Action | Potential Role of this compound |
|---|---|---|---|
| Liposomes | Phospholipids, Cholesterol | Encapsulates aqueous or lipid-soluble drugs in a lipid bilayer vesicle. | Acts as a PEG-lipid analogue, with isopropyl groups anchoring into the bilayer to form a hydrophilic corona. acs.orgscispace.com |
| Polymeric Nanoparticles | Biodegradable polymers (e.g., PLA, PLGA) | Drug is encapsulated or dissolved within a solid polymer matrix. | Can be part of a copolymer that self-assembles, or grafted to the surface to provide a stealth layer. rsc.orgmdpi.com |
| Micelles | Amphiphilic copolymers | Self-assembles in water to form a core-shell structure that encapsulates hydrophobic drugs. | Could be part of an amphiphilic block copolymer, contributing to the hydrophilic shell. ethz.ch |
Challenges and Opportunities for Advanced Research in this compound Chemistry
While the potential applications of this compound are broad, significant research is needed to realize them. Key challenges and opportunities lie in the areas of chemical synthesis, molecular optimization, and biological validation.
Challenges:
Synthesis and Purification : The synthesis of well-defined, monodisperse (uniform) PEG derivatives is a known challenge. acs.orgrsc.org Traditional polymerization methods often produce a mixture of chain lengths, which can compromise the quality and reproducibility of the final product. acs.org Developing efficient, scalable, and chromatography-free methods for synthesizing this compound and its more complex, heterobifunctional derivatives is a critical hurdle. rsc.orgnih.gov
Medicinal Chemistry Properties : Bifunctional molecules, especially those developed for TPD, often have large molecular weights and properties that fall outside traditional "drug-like" chemical space. This can lead to poor pharmacokinetic profiles, low cell permeability, and poor solubility. biochempeg.comresearchgate.net Optimizing these properties for a molecule based on a this compound linker would require extensive medicinal chemistry efforts.
Linker Optimization : The linker is not merely a passive spacer; it plays an active role in the efficacy of a chimeric molecule. acs.orgnih.gov Its length, rigidity, and attachment points can dramatically affect the formation and stability of the necessary ternary complex in TPD or the accessibility of a targeting ligand on a nanoparticle surface. nih.govfrontiersin.org Extensive screening and structure-activity relationship (SAR) studies would be needed to determine the optimal linker chemistry for each specific application.
Opportunities:
Expanding the Chemical Modality Toolbox : There is a significant need for new chemical tools to interrogate biological systems and develop novel therapeutics. acs.orgnih.gov By adapting this compound for use in emerging modalities like AUTACs and LYTACs, researchers can expand the range of "druggable" targets to include those not amenable to traditional inhibitors or PROTACs. mdpi.combiochempeg.com
Systematic Linkerology Studies : The simple, well-defined structure of this compound makes it an excellent candidate for systematic studies on the impact of linker properties. By creating a library of analogous linkers with varying PEG lengths (e.g., PEG2, PEG3) and different terminal hydrophobic groups, researchers could systematically investigate how linker chemistry affects performance in surface modification, drug delivery, and targeted degradation.
Development of Novel Biomaterials : The ability of this compound to act as a surface modifier or a component in self-assembling systems could lead to the development of novel biomaterials with precisely controlled properties for applications in tissue engineering and regenerative medicine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
